5-ethyl-6-methylpyridin-3-amine
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Overview
Description
5-ethyl-6-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with an ethyl group at the 5th position, a methyl group at the 6th position, and an amino group at the 3rd position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with an ethylboronic acid under palladium catalysis to yield this compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-ethyl-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-ethyl-6-methylpyridin-3-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-2-methylpyridin-3-amine
- 5-ethyl-6-methylpyridin-2-amine
- 5-methyl-6-ethylpyridin-3-amine
Uniqueness
5-ethyl-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
CAS No. |
2296567-01-4 |
---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
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